5-Nitro-2-pyrrolidin-1-ylbenzonitrile
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Overview
Description
5-Nitro-2-pyrrolidin-1-ylbenzonitrile is an organic compound with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . It is characterized by a pyrrolidine ring attached to a benzonitrile moiety, which is further substituted with a nitro group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-2-pyrrolidin-1-ylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with 2-chloro-5-nitrobenzonitrile . The reaction typically occurs in ethanol and requires heating for about 2 hours . The yield of this reaction is reported to be around 97% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-pyrrolidin-1-ylbenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 5-amino-2-pyrrolidin-1-ylbenzonitrile.
Substitution: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Scientific Research Applications
5-Nitro-2-pyrrolidin-1-ylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-nitro-2-pyrrolidin-1-ylbenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making the compound useful in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzonitrile
- 5-Amino-2-pyrrolidin-1-ylbenzonitrile
- 2-Fluoro-5-nitrobenzonitrile
Uniqueness
5-Nitro-2-pyrrolidin-1-ylbenzonitrile is unique due to the presence of both a nitro group and a pyrrolidine ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable in research applications .
Properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNJKMAVTCVCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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